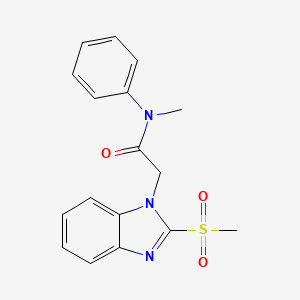
2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and analgesic applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₄S |
| Molecular Weight | 269.30 g/mol |
| CAS Number | 875163-37-4 |
| Appearance | White powder |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzodiazole derivatives. The process includes the formation of the methanesulfonyl group and subsequent acetamide formation. The detailed synthetic route is crucial for optimizing yield and purity.
Antibacterial Activity
Research indicates that compounds containing the benzodiazole moiety exhibit significant antibacterial properties. A study focused on related N-phenylacetamide derivatives showed promising results against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The minimum inhibitory concentrations (MIC) were determined, with effective values reported around 156.7 µM for certain derivatives, indicating a strong potential for antibacterial applications .
Antifungal Activity
The antifungal potential of benzodiazole derivatives has also been explored. Compounds similar to this compound have demonstrated activity against fungal pathogens, although specific data on this compound's antifungal efficacy remains limited.
Analgesic Activity
In addition to antimicrobial properties, various N-substituted acetamides have been evaluated for analgesic effects. Studies employing animal models have shown that certain derivatives can significantly reduce pain response compared to standard analgesics like Diclofenac. The mechanism of action is believed to involve modulation of pain pathways through receptor interactions .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds suggest that modifications in the side chains significantly influence biological activity. For instance, the presence of specific functional groups can enhance antibacterial potency or alter the pharmacokinetic profiles of these compounds. The introduction of the methanesulfonyl group appears to be critical for maintaining activity against bacterial targets.
Case Studies
Several case studies highlight the effectiveness of benzodiazole derivatives:
- Antibacterial Evaluation : A series of N-phenylacetamide derivatives were synthesized and tested against Xanthomonas species. The results indicated that modifications to the phenyl ring improved antibacterial activity significantly .
- Nematicidal Activity : Some derivatives exhibited nematicidal properties against Meloidogyne incognita, with mortality rates reaching 100% at higher concentrations .
- Analgesic Efficacy : In a comparative study using rat models, select acetamide derivatives demonstrated superior analgesic effects compared to traditional analgesics, suggesting a viable alternative for pain management .
Eigenschaften
IUPAC Name |
N-methyl-2-(2-methylsulfonylbenzimidazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-19(13-8-4-3-5-9-13)16(21)12-20-15-11-7-6-10-14(15)18-17(20)24(2,22)23/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWKBHGHLBQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













